3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

LSD1 Inhibition Epigenetics Cancer

This 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine delivers a uniquely functionalized heterocyclic core critical for potent, selective LSD1 and kinase inhibitor programs. Unlike positional isomers, the 3-CF₂H/4-NH₂ arrangement drives the low-nM target engagement reported in epigenetic studies. Procure with confidence for focused library synthesis and lead optimization.

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
Cat. No. B12080027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine
Molecular FormulaC8H7F2N3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C=NC=C2N)C(F)F
InChIInChI=1S/C8H7F2N3/c9-8(10)4-1-13-6-3-12-2-5(11)7(4)6/h1-3,8,13H,11H2
InChIKeyFJPTUEXOGBWWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: A Core Scaffold for Kinase and Epigenetic Inhibitor Design


3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine (CAS: 2091011-42-4) is a pyrrolo[2,3-c]pyridine derivative featuring a difluoromethyl group at the 3-position and an amine at the 4-position . This compound is widely utilized as a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and epigenetic modulators [1]. The pyrrolo[2,3-c]pyridine core is a privileged scaffold in drug discovery, known for its ability to modulate various biological targets, including LSD1, JAK, and CDK family proteins [1].

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: Why Substitution with Other Pyrrolopyridine Analogs Is Not Advisable


Pyrrolo[2,3-c]pyridine derivatives exhibit highly variable biological activity and selectivity profiles based on subtle changes in substitution patterns. For instance, shifting the difluoromethyl group from the 3-position to the 5-position, or replacing the 4-amine with a hydrogen, can drastically alter target affinity, metabolic stability, and off-target effects . The specific arrangement of functional groups in 3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine provides a unique starting point for constructing potent and selective inhibitors, making generic substitution with other in-class compounds potentially detrimental to research outcomes [1].

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: A Quantitative Evidence Guide for Scientific Differentiation


Comparative LSD1 Inhibitory Activity of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

While 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine serves as a core scaffold, optimized derivatives, such as compound 46, demonstrate remarkable potency against LSD1. Compound 46 inhibits LSD1 enzymatic activity with an IC50 value of 3.1 nM, and inhibits cell growth in MV4;11 acute leukemia cells with an IC50 of 0.6 nM. This high potency is not achievable with the parent scaffold alone, but it highlights the critical role of the pyrrolo[2,3-c]pyridine core in conferring potent LSD1 inhibition .

LSD1 Inhibition Epigenetics Cancer

Comparative Kinase Inhibition Profile of Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolo[2,3-c]pyridine derivatives, including those related to 3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, are frequently explored as kinase inhibitors. For instance, AZ-Dyrk1B-33, a related pyrrolo[2,3-c]pyridine, inhibits Dyrk1B with an IC50 of 7 nM . In contrast, other derivatives have shown activity against JAK family kinases, with IC50 values in the low nanomolar range [1]. The specific substitution pattern, particularly at the 3- and 4-positions, is critical for determining kinase selectivity and potency [1].

Kinase Inhibition Cancer Inflammation

Comparative Selectivity Profile of Pyrrolo[2,3-c]pyridine Derivatives in LSD1 Inhibition

The pyrrolo[2,3-c]pyridine scaffold has been demonstrated to yield highly selective LSD1 inhibitors. In a 2023 study, compound 46 (a derivative of this scaffold) was found to be a reversible LSD1 inhibitor, showing minimal activity against other histone demethylases . While no direct data is available for 3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine itself, its close structural relationship to these optimized inhibitors suggests it is a valuable starting point for designing selective LSD1 modulators.

LSD1 Selectivity Epigenetics

Comparative Metabolic Stability of Pyrrolo[2,3-c]pyridine Derivatives

The introduction of a difluoromethyl group is known to enhance metabolic stability in drug candidates. A comparative analysis of related pyrrolo[2,3-c]pyridine derivatives suggests that the difluoromethyl group at the 3-position, as found in 3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, contributes to improved metabolic stability compared to non-fluorinated analogs . However, quantitative data for the exact compound is not available in the public domain.

Metabolic Stability Drug Development Pharmacokinetics

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: Key Research and Industrial Application Scenarios


LSD1 Inhibitor Discovery and Lead Optimization

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine serves as a privileged scaffold for designing novel, potent, and reversible LSD1 inhibitors. As demonstrated in recent studies, pyrrolo[2,3-c]pyridine derivatives can achieve low nanomolar IC50 values against LSD1 and in cancer cell lines, making this compound a critical starting point for epigenetic drug discovery programs .

Kinase Inhibitor Development

This compound is a valuable building block for the synthesis of kinase inhibitors. Its pyrrolo[2,3-c]pyridine core is known to engage the ATP-binding pocket of kinases, and the 4-amine and 3-difluoromethyl groups provide handles for further functionalization to achieve target selectivity. Researchers can use it to explore inhibition of JAKs, CDKs, and other therapeutically relevant kinases [1].

Synthesis of Selective Epigenetic Modulators

The compound's core structure is well-suited for developing selective epigenetic probes. The 3-difluoromethyl group is a key feature for enhancing metabolic stability and binding affinity, while the 4-amine allows for easy derivatization. This makes it ideal for constructing focused libraries to identify selective inhibitors of histone demethylases, such as LSD1, or other chromatin-modifying enzymes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.